molecular formula C21H28N2O4S2 B216499 2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide

2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide

Numéro de catalogue B216499
Poids moléculaire: 436.6 g/mol
Clé InChI: ZAJYDZITVRGBLR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer. In

Mécanisme D'action

2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide inhibits the activity of Bruton's tyrosine kinase (BTK), which is a key signaling molecule in B-cell receptor (BCR) signaling. BCR signaling is essential for the survival and proliferation of B-cells, which are involved in the development of various types of cancer. By inhibiting BTK activity, this compound disrupts BCR signaling and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been found to inhibit BTK activity in cancer cells and to induce apoptosis. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy. In addition, this compound has been found to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide for lab experiments is its potent anti-tumor activity and its ability to enhance the activity of other cancer treatments. This compound has also been found to have a favorable pharmacokinetic profile, which makes it suitable for oral administration. However, one of the limitations of this compound is that it has only been evaluated in preclinical models and clinical trials are still ongoing. In addition, the long-term safety and efficacy of this compound are still unknown.

Orientations Futures

There are several future directions for the research on 2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide. One of the main areas of focus is the evaluation of this compound in clinical trials for the treatment of various types of cancer. Another area of focus is the development of combination therapies that incorporate this compound with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, there is a need for further studies to explore the long-term safety and efficacy of this compound in cancer patients.

Méthodes De Synthèse

The synthesis method of 2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide involves several steps, including the reaction of 4-methylpiperidine with 4-nitrobenzenesulfonyl chloride to form 4-(4-methylpiperidin-1-yl)sulfonyl)benzenesulfonyl chloride. This intermediate is then reacted with 2,4,6-trimethylphenylamine to form this compound. The final product is obtained through purification and isolation processes.

Applications De Recherche Scientifique

2,4,6-trimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzenesulfonamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has shown potent anti-tumor activity and has been found to inhibit the proliferation of cancer cells. This compound has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.

Propriétés

Formule moléculaire

C21H28N2O4S2

Poids moléculaire

436.6 g/mol

Nom IUPAC

2,4,6-trimethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzenesulfonamide

InChI

InChI=1S/C21H28N2O4S2/c1-15-9-11-23(12-10-15)29(26,27)20-7-5-19(6-8-20)22-28(24,25)21-17(3)13-16(2)14-18(21)4/h5-8,13-15,22H,9-12H2,1-4H3

Clé InChI

ZAJYDZITVRGBLR-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C

SMILES canonique

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3C)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.